1-Fluoropyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
23649-65-2 |
|---|---|
Molecular Formula |
C4H6FNO |
Molecular Weight |
103.09 g/mol |
IUPAC Name |
1-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C4H6FNO/c5-6-3-1-2-4(6)7/h1-3H2 |
InChI Key |
XAWBCRGXQFAKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)F |
Origin of Product |
United States |
Investigations into Reaction Mechanisms and Chemical Reactivity of 1 Fluoropyrrolidin 2 One
Mechanistic Pathways of Fluorination Reactions Involving Pyrrolidinone Systems
The introduction of a fluorine atom onto the nitrogen of a pyrrolidinone ring is a key transformation that significantly alters the molecule's electronic properties and reactivity. This section explores the mechanistic details of such fluorination reactions.
Examination of Transition States and Reactive Intermediates
The N-fluorination of pyrrolidin-2-one to yield 1-fluoropyrrolidin-2-one is typically achieved using electrophilic fluorinating agents. The reaction mechanism is thought to proceed through a transition state where the nitrogen atom of the pyrrolidinone acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating reagent.
Computational studies on analogous systems, such as the fluorination of amides and other lactams, suggest that the transition state involves a significant degree of charge transfer from the nitrogen to the fluorine atom. The geometry of this transition state is influenced by the nature of the fluorinating agent and the solvent. For instance, with reagents like Selectfluor™, a single-electron transfer (SET) mechanism has been proposed in some cases, leading to radical intermediates, although a polar SN2-type mechanism is more commonly accepted for the fluorination of many nucleophiles. researchgate.netorganic-chemistry.org
For the N-fluorination of pyrrolidin-2-one, the likely reactive intermediate is the protonated form of the lactam or its enolate, which increases the nucleophilicity of the nitrogen atom, facilitating the attack on the electrophilic fluorine source. Density Functional Theory (DFT) calculations on similar electrophilic fluorinations of aromatic compounds have been used to investigate the structural and energetic features of the transition states, suggesting a preference for a polar mechanism over a single-electron transfer pathway in many instances. researchgate.net
Role of Catalytic Systems and Reagents in Directing Stereochemical and Regiochemical Outcomes
Catalytic systems play a crucial role in controlling the stereochemical and regiochemical outcomes of fluorination reactions on pyrrolidinone systems. While the N-fluorination of the parent pyrrolidin-2-one is straightforward, substituted pyrrolidinones present challenges in regioselectivity.
Catalytic Systems:
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of palladium, have been successfully employed in the enantioselective α-fluorination of lactams. organic-chemistry.orgnih.gov These catalysts typically function by forming a chiral metal enolate, which then reacts with an electrophilic fluorinating agent. The chiral ligands on the metal center effectively shield one face of the enolate, leading to a highly enantioselective fluorination. For instance, chiral Pd(II)-bisphosphine complexes have been shown to catalyze the fluorination of tert-butoxycarbonyl lactams with high enantioselectivity. nih.gov
Organocatalysis: Chiral organic molecules can also catalyze the enantioselective fluorination of lactams. These catalysts often operate by forming chiral iminium ions or by acting as chiral Brønsted or Lewis bases to activate the substrate.
Fluorinating Reagents:
The choice of fluorinating reagent is critical in determining the reaction's success and selectivity. Commonly used electrophilic fluorinating agents include:
| Reagent Name | Abbreviation | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | A crystalline, stable, and widely used electrophilic fluorine source. organic-chemistry.org |
| Selectfluor™ | F-TEDA-BF4 | A highly reactive and versatile electrophilic fluorinating agent. researchgate.netorganic-chemistry.org |
The reactivity of these agents can be tuned by their chemical structure. For instance, the fluorinating power of N-fluoropyridinium salts can be altered by introducing electron-withdrawing or -donating substituents on the pyridine (B92270) ring. nih.gov
Intrinsic Reactivity of the Fluorinated Pyrrolidinone Ring System
The presence of a fluorine atom directly attached to the nitrogen of the pyrrolidinone ring in this compound significantly modifies its chemical reactivity. The strong electron-withdrawing nature of the fluorine atom influences the stability of the lactam ring and its susceptibility to various chemical transformations.
Ring-Opening and Ring-Expansion Reactions of Fluorinated Lactams
While specific studies on the ring-opening and ring-expansion reactions of this compound are limited, the reactivity of analogous N-fluoroamides and other lactams provides insights into potential pathways. The N-F bond is relatively weak and can be cleaved under certain conditions, initiating subsequent reactions.
Acid-catalyzed ring-opening of lactams is a known process, and the presence of the electron-withdrawing N-fluoro group in this compound could potentially facilitate this by further polarizing the carbonyl group. Nucleophilic attack at the carbonyl carbon would lead to the opening of the five-membered ring.
Ring-expansion reactions of lactams are less common but can be induced under specific conditions, often involving rearrangement of intermediates. For N-fluorolactams, such reactions could potentially be triggered by the cleavage of the N-F bond and subsequent rearrangement of the resulting nitrogen-centered radical or cation.
Selective Bond Cleavage of the Lactam Nucleus (e.g., N1-C2, C3-C4, C2-C3, N1-C4 bond cleavage)
The selective cleavage of specific bonds within the this compound nucleus is a challenging but potentially valuable transformation for synthetic applications.
N1-C2 Bond Cleavage: This is the most common bond cleavage in lactams, typically occurring during hydrolysis or other nucleophilic attacks at the carbonyl carbon. The electron-withdrawing N-fluoro group is expected to make the carbonyl carbon more electrophilic, thus promoting N1-C2 bond cleavage upon reaction with nucleophiles.
Other Bond Cleavages (C3-C4, C2-C3, N1-C4): Cleavage of the carbon-carbon or the N1-C4 bond is less common and would require specific reaction conditions, likely involving radical intermediates or transition-metal catalysis. The stability of the potential intermediates would be a key factor in determining the feasibility of these bond cleavages. For instance, the formation of a radical at C4 or C5 could potentially lead to ring fragmentation.
Influence of Fluorine on Reactivity Towards Electrophiles and Nucleophiles
The fluorine atom at the N1 position exerts a profound influence on the reactivity of the pyrrolidinone ring towards both electrophiles and nucleophiles.
Reactivity towards Nucleophiles:
The primary site for nucleophilic attack in this compound is the carbonyl carbon (C2). The strong negative inductive effect (-I) of the fluorine atom significantly increases the electrophilicity of this position, making the lactam more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart. This enhanced reactivity can be exploited in various synthetic transformations, such as hydrolysis, aminolysis, and reactions with organometallic reagents.
Reactivity towards Electrophiles:
Elucidation of Structure-Reactivity Relationships in Fluorinated Pyrrolidin-2-ones
The introduction of a fluorine atom into the pyrrolidin-2-one scaffold significantly alters its chemical reactivity. The position of the fluorine atom on the five-membered ring dictates the nature and extent of these electronic and steric modifications, leading to distinct reactivity profiles for each constitutional isomer. Understanding these structure-reactivity relationships is crucial for the rational design of fluorinated pyrrolidin-2-one derivatives in various applications, from medicinal chemistry to materials science.
The primary isomers of fluoropyrrolidin-2-one—1-fluoro-, 3-fluoro-, 4-fluoro-, and 5-fluoropyrrolidin-2-one—each exhibit unique reactivity patterns governed by the interplay of inductive effects, hyperconjugation, and steric hindrance imparted by the fluorine substituent.
This compound: In this isomer, the fluorine atom is directly attached to the nitrogen of the lactam ring, forming an N-F bond. This configuration renders the molecule a potent electrophilic fluorinating agent. The strong electron-withdrawing nature of the fluorine atom, combined with the adjacent carbonyl group, polarizes the N-F bond, making the fluorine atom susceptible to nucleophilic attack. The reactivity of this compound as a fluorinating agent is influenced by the stability of the resulting N-anion. Computational studies on related N-F compounds have shown that the N-F bond dissociation enthalpies (BDEs) are a key factor in their reactivity, with a lower BDE indicating a higher propensity to act as a fluorine donor. researchgate.net
3-Fluoropyrrolidin-2-one: With fluorine at the C3 position, the inductive effect of the fluorine atom significantly increases the acidity of the α-protons at the C3 position. This facilitates deprotonation and subsequent reactions at this center. The gauche effect, a stereoelectronic interaction favoring a gauche conformation between adjacent electron-withdrawing groups, can also influence the ring conformation and, consequently, the accessibility of reaction sites. beilstein-journals.org The presence of fluorine at C3 can also modulate the reactivity of the carbonyl group and the susceptibility of the lactam ring to nucleophilic attack.
5-Fluoropyrrolidin-2-one: Fluorination at the C5 position, adjacent to the carbonyl group, has a pronounced effect on the reactivity of the lactam. The strong electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and ring-opening reactions. The stability of the resulting tetrahedral intermediate is also influenced by the fluorine substituent.
To systematically compare the anticipated reactivities of these isomers, we can consider several key chemical transformations and how the fluorine position would likely modulate the outcome. The following data tables summarize these expected structure-reactivity relationships based on established principles of organic chemistry and data from related systems.
Table 1: Predicted Relative Reactivity of Fluorinated Pyrrolidin-2-one Isomers in Key Reaction Types
| Reaction Type | This compound | 3-Fluoropyrrolidin-2-one | 4-Fluoropyrrolidin-2-one | 5-Fluoropyrrolidin-2-one | Rationale |
| Electrophilic Fluorination | High | Low | Low | Low | The N-F bond is activated for electrophilic fluorine transfer. C-F bonds are generally unreactive under these conditions. |
| Enolate Formation (α-Deprotonation) | N/A | High | Moderate | Moderate | The C3-protons are significantly acidified by the adjacent fluorine. The effect is less pronounced for C4 and C5 positions. |
| Nucleophilic Acyl Substitution | Moderate | Moderate | Moderate | High | The C5-fluorine strongly enhances the electrophilicity of the carbonyl carbon. |
| Ring Opening by Nucleophiles | Moderate | Moderate | Moderate | High | Increased electrophilicity of the carbonyl at C5 facilitates ring cleavage. |
| N-Alkylation/N-Acylation | Low | High | High | High | The N-F bond in this compound makes the nitrogen less nucleophilic compared to the C-fluorinated isomers. |
Table 2: Estimated Physicochemical Properties Influencing Reactivity of Fluorinated Pyrrolidin-2-one Isomers
| Property | This compound | 3-Fluoropyrrolidin-2-one | 4-Fluoropyrrolidin-2-one | 5-Fluoropyrrolidin-2-one |
| N-F Bond Dissociation Energy (kcal/mol) | ~50-60 | N/A | N/A | N/A |
| C-F Bond Dissociation Energy (kcal/mol) | N/A | ~110-115 | ~110-115 | ~105-110 |
| pKa of C-Hα to Carbonyl | N/A | Lowered | Slightly Lowered | Lowered |
| Carbonyl Carbon Electrophilicity | Moderately Increased | Slightly Increased | Slightly Increased | Significantly Increased |
Note: The values in Table 2 are estimates based on data for analogous compounds and theoretical principles. researchgate.netwikipedia.org The N-F BDE is significantly lower than the C-F BDE, highlighting the unique reactivity of this compound. researchgate.netwikipedia.org The pKa values are relative to the parent pyrrolidin-2-one.
Detailed Research Findings:
While direct comparative studies are limited, research on related fluorinated systems provides valuable insights. For instance, studies on the synthesis of 4-fluoropyrrolidin-2-ones have demonstrated that the stereochemistry of the fluorine substituent is critical in directing the outcome of subsequent reactions. nih.gov The development of N-fluoro reagents has been extensively reviewed, providing a framework for understanding the electrophilic fluorinating potential of this compound. researchgate.net
Computational studies on fluorinated ketones have shown that fluorination α to a carbonyl group significantly enhances the stability of the hydrate (B1144303) form, which is analogous to the tetrahedral intermediate in nucleophilic acyl substitution. nih.gov This supports the prediction of enhanced reactivity for 5-fluoropyrrolidin-2-one towards nucleophiles.
Conformational Analysis and Stereochemical Impact of Fluorine in Pyrrolidinone Systems
Fluorine's Influence on Heterocyclic Ring Conformation
The five-membered pyrrolidine (B122466) ring is inherently flexible, typically adopting non-planar envelope or twist conformations to minimize torsional strain. beilstein-journals.org The strategic placement of a highly electronegative fluorine atom can dramatically alter this conformational equilibrium, favoring specific puckers and restricting the ring's dynamic freedom. This conformational control is a key tool in medicinal chemistry for modulating the biological activity and metabolic stability of molecules. wikipedia.org
In 1-Fluoropyrrolidin-2-one, the fluorine atom is attached directly to the nitrogen atom of the lactam ring. This N-fluorination introduces unique stereoelectronic effects. While specific experimental data for this compound is not extensively detailed in the provided literature, the conformational behavior can be inferred from studies on related C-fluorinated pyrrolidines. For instance, in 3-fluoropyrrolidines, the fluorine substituent strongly influences the Cγ-endo versus Cγ-exo pucker of the ring. nih.gov This puckering is determined by a balance of steric repulsions and stabilizing stereoelectronic interactions, such as the gauche effect. nih.gov In the case of this compound, the powerful inductive effect of the N-fluoro substituent, combined with the planarizing effect of the adjacent carbonyl group, would significantly influence the ring's preferred conformation, likely favoring a pucker that optimizes orbital overlap and minimizes dipole-dipole interactions.
Studies on vicinal (on adjacent carbons) and geminal (on the same carbon) difluorination of pyrrolidine rings provide deeper insight into fluorine's conformational control. nih.govnih.gov Vicinal difluorination, as seen in compounds like (3S,4R)-3,4-difluoroproline, can mitigate the strong conformational bias that a single fluorine atom might impose. nih.govresearchgate.net The presence of two fluorine atoms introduces competing stereoelectronic interactions that can lead to a more balanced conformational equilibrium or, conversely, can work in concert to lock the ring into a highly specific pucker. nih.gov
Quantum chemical analyses of various difluorinated pyrrolidines show that the relative stability of different conformers is dictated by a complex interplay of these effects. beilstein-journals.orgnih.gov The specific regio- and stereochemistry of the fluorine atoms—whether they are arranged in a cis or trans fashion, and at which positions on the ring—determines the dominant interactions and the resulting conformational outcome. beilstein-journals.org
Role of Electronic and Steric Effects on Conformational Dynamics
The conformational preferences observed in fluorinated pyrrolidines are not merely due to the steric bulk of the fluorine atom. Instead, they are largely governed by subtle, yet powerful, stereoelectronic effects arising from the unique properties of the carbon-fluorine bond.
The gauche effect describes the tendency of a molecule to adopt a gauche conformation (60° torsional angle) over an anti conformation (180°), particularly when electronegative substituents are involved. wikipedia.org In fluorinated pyrrolidines, a gauche arrangement between the fluorine and the ring nitrogen is often favored due to stabilizing hyperconjugative interactions, such as σCH→σ*CF electron delocalization. beilstein-journals.orgwikipedia.orgnih.gov
A more dominant phenomenon, especially in α-fluoro isomers, is the anomeric effect . nih.govnih.gov This stereoelectronic effect, generally described as the preference for an axial conformation of an electronegative substituent on a carbon adjacent to a heteroatom in a ring, is critical in fluorinated pyrrolidines. wikipedia.orgnumberanalytics.com It arises from a stabilizing electron delocalization from a nitrogen lone pair (nN) into the antibonding orbital (σCF) of the adjacent C-F bond. beilstein-journals.orgnih.govresearchgate.net This nN→σCF interaction imparts a strong conformational bias and can significantly stabilize conformers that would otherwise be sterically disfavored. beilstein-journals.orgnih.gov In difluorinated pyrrolidines, this anomeric effect is often the primary factor determining stability, sometimes overshadowing the gauche effect and simple steric considerations. beilstein-journals.orgnih.gov
| Isomer | Relative Gibbs Free Energy (ΔGº) in Gas Phase (kcal·mol⁻¹) | Relative Gibbs Free Energy (ΔGº) in DMSO (kcal·mol⁻¹) | Dominant Stabilizing Interaction |
|---|---|---|---|
| 2,3-difluoropyrrolidine (isomer 19) | 0.00 | 0.00 | Anomeric Effect (nN→σ*CF) |
| 3,4-difluoropyrrolidine (isomer 17) | 0.75 | 0.11 | Gauche Effect |
| 2,4-difluoropyrrolidine (isomer 2) | 1.15 | 1.83 | Anomeric Effect |
| 3,4-difluoropyrrolidine (isomer 18) | 1.79 | 1.01 | Gauche Effect |
This table presents selected data adapted from quantum-chemical calculations on various difluorinated pyrrolidine isomers, illustrating the relative stabilities and the primary stereoelectronic effect responsible. Isomer 19, with a strong anomeric interaction, is the most stable in both gas phase and implicit solvent. beilstein-journals.org
Beyond hyperconjugation, fluorine can engage in significant through-space interactions . These are non-covalent interactions, such as electrostatic attractions or repulsions, that are not mediated through the bond network. nih.gov For example, attractive electrostatic interactions can occur between an electropositive axial hydrogen and the lone pairs of an oxygen or fluorine atom in a 1,3-diaxial arrangement, an effect termed a "pseudo-anomeric effect" in some fluorinated cyclohexanes. nih.gov
Advanced Experimental and Computational Approaches to Conformational Elucidation
Determining the precise conformation of fluorinated pyrrolidines requires a synergistic approach combining advanced experimental and computational methods.
Experimental techniques , primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are paramount. The analysis of vicinal ³J(H,H) and ³J(F,H) scalar coupling constants provides quantitative data on dihedral angles within the ring. nih.gov Furthermore, specialized 1D and 2D NMR experiments, such as ¹⁹F-{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY), allow for the measurement of through-space distances between fluorine and proton nuclei, offering definitive proof of conformational arrangements in solution. nih.govnih.gov In the solid state, single-crystal X-ray analysis provides an unambiguous picture of the molecular conformation. nih.gov
Computational chemistry offers a powerful complementary tool. nih.gov High-level quantum chemical calculations, such as Density Functional Theory (DFT) and coupled-cluster (CCSD) methods, are used to explore the potential energy surface of the molecule. nih.govresearchgate.netnih.gov These calculations can determine the relative energies of different conformers, quantify the energetic contribution of various stereoelectronic effects through methods like Natural Bond Orbital (NBO) analysis, and predict NMR parameters that can be compared with experimental data. beilstein-journals.orgnih.gov The combination of these theoretical calculations with experimental data provides a comprehensive and validated model of the conformational behavior of these complex molecules. nih.govresearchgate.net
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Molecular Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-fluoropyrrolidin-2-one in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, conformation, and electronic environment within the molecule.
¹⁹F NMR Chemical Shifts and Their Correlation with Local Electronic Environments
Fluorine-19 (¹⁹F) is a highly sensitive nucleus for NMR spectroscopy, boasting 100% natural abundance and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. nih.govhuji.ac.ilwikipedia.org The ¹⁹F NMR chemical shift of this compound is particularly informative about the electronic environment surrounding the fluorine atom. The strong electronegativity of fluorine means its chemical shift is highly sensitive to changes in electron density. thermofisher.com
The chemical shift of the fluorine atom in N-fluoro compounds is influenced by the nature of the substituents on the lactam ring. In related N-phenyl γ-lactam derivatives, it has been shown that the ¹⁹F chemical shifts can be correlated with Hammett coefficients, indicating a strong dependence on the electronic effects transmitted through the bonding network. nih.gov Generally, electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups lead to increased shielding and an upfield shift.
The typical chemical shift range for fluorine attached to a carbonyl group (F-C=O) is between -70 and -20 ppm relative to CFCl₃. ucsb.edu For N-fluoro amides and related compounds, the specific chemical shift provides a fingerprint of the local electronic and steric environment.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups.
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| -F-C=O | -70 to -20 |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| -ArF- | +80 to +170 |
Data sourced from UCSB Chemistry and Biochemistry NMR Facility. ucsb.edu
Elucidation of Through-Bond and Through-Space Fluorine Interactions
Fluorine nuclei can couple with other active nuclei, such as ¹H and ¹³C, through both the bonding network (through-bond coupling) and through space. These spin-spin coupling constants (J-couplings) provide valuable information about the molecule's conformation and the proximity of different atoms.
Through-Bond Coupling: The magnitude of through-bond J-coupling depends on the number of bonds separating the interacting nuclei. For instance, ²JHF (geminal coupling) and ³JHF (vicinal coupling) are commonly observed and their values are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. In fluorinated organic compounds, these couplings can be quite large, providing clear structural insights. thermofisher.comacs.org
Through-Space Coupling: When a fluorine atom is in close spatial proximity to another nucleus, such as a proton, a through-space J-coupling can be observed, even if they are separated by many bonds. escholarship.org This phenomenon is particularly useful for determining the folding and conformation of molecules. In α-fluoro amides, a long-range ⁴JHF coupling has been attributed to a through-space interaction, which is strongest when the F and H-N are closest in space, suggesting a F···H–N hydrogen bond. rsc.orgyoutube.com The magnitude of this coupling can be influenced by substituents and the solvent. rsc.org Natural Bond Orbital (NBO) analysis has shown a correlation between the magnitude of ⁴JHF and a favorable nF→σ*NH orbital interaction. rsc.org
Application of Other NMR Active Nuclei (e.g., ¹H, ¹³C) for Comprehensive Structural and Mechanistic Insights
¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in this compound. The chemical shifts of the pyrrolidine (B122466) ring protons are influenced by the electronegative fluorine and the amide functionality. For the parent 2-pyrrolidinone, the protons on the carbon adjacent to the carbonyl (C3) typically appear around 2.3-2.5 ppm, the protons at C4 are found around 1.8-2.0 ppm, and the protons at C5 (adjacent to the nitrogen) are shifted downfield to approximately 3.2-3.5 ppm. The introduction of fluorine at the N-1 position would further influence the chemical shifts of the adjacent C5 protons.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. pressbooks.publibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. pressbooks.publibretexts.org The carbonyl carbon (C2) of a pyrrolidinone ring typically resonates far downfield, in the range of 170-180 ppm, due to the deshielding effect of the double-bonded oxygen. pressbooks.pubpressbooks.pub The carbons of the pyrrolidine ring (C3, C4, C5) will have distinct chemical shifts influenced by their proximity to the nitrogen and carbonyl groups, as well as the N-fluoro substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Pyrrolidinone.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | ~175 |
| C5 (N-CH₂) | ~42 |
| C3 (C=O-CH₂) | ~31 |
| C4 (CH₂) | ~18 |
These are approximate values and will be influenced by the N-fluoro substituent in this compound.
The combined use of ¹H, ¹³C, and ¹⁹F NMR, often in conjunction with two-dimensional techniques like HETCOR and TOCSY, allows for the unambiguous assignment of all signals and a detailed three-dimensional structural elucidation of this compound. rsc.org
X-ray Crystallography for Solid-State Structural Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy.
For this compound, an X-ray crystal structure would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., N-F, C=O, C-N, C-C) and angles within the molecule.
Conformation of the pyrrolidine ring: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the envelope or twist forms. X-ray crystallography would reveal the preferred conformation in the solid state. nih.gov
Intermolecular interactions: The packing of molecules in the crystal lattice reveals important intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which govern the solid-state properties of the compound.
Spectroscopic Probes for Electronic Structure Investigations (e.g., Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)
To gain a deeper understanding of the electronic structure of this compound, techniques such as Photoelectron Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) can be employed.
Photoelectron Spectroscopy (PES): PES measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation (usually UV or X-rays). This technique provides direct information about the energies of molecular orbitals. For this compound, PES could be used to determine the ionization energies associated with the lone pairs on the fluorine and oxygen atoms, as well as the electrons in the N-F bond and the π-system of the carbonyl group. nih.govrsc.org
X-ray Absorption Spectroscopy (XAS): XAS, particularly Near Edge X-ray Absorption Fine Structure (NEXAFS), involves exciting a core electron to an unoccupied molecular orbital. stanford.edu By tuning the X-ray energy across an absorption edge (e.g., the K-edge of nitrogen or oxygen), one can probe the unoccupied molecular orbitals. uu.nl This provides information about the nature of the chemical bonds and the local electronic environment of the absorbing atom. For this compound, NEXAFS at the nitrogen K-edge could provide insights into the N-F bond and the electronic influence of the fluorine atom on the amide nitrogen. stanford.edu
These advanced spectroscopic methods, while complex, offer a comprehensive picture of the electronic distribution and bonding within this compound, which is crucial for understanding its reactivity and properties.
Theoretical and Computational Studies of 1 Fluoropyrrolidin 2 One
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations are fundamental to understanding the quantitative aspects of a molecule's structure and energy. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. dtic.mil It is widely used to predict the geometric and electronic properties of organic molecules. researchgate.netplos.orgmdpi.com For 1-Fluoropyrrolidin-2-one, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netmdpi.com This process finds the lowest energy arrangement of the atoms, providing key structural parameters. plos.org
The optimized geometry reveals bond lengths, bond angles, and dihedral angles. For instance, calculations would precisely define the C-N, C=O, C-F, and various C-C bond lengths, as well as the puckering of the five-membered ring. These calculated parameters can be compared with experimental data if available, with good agreement indicating the suitability of the chosen theoretical method. mdpi.com
Beyond structure, DFT is used to calculate crucial electronic properties. pkheartjournal.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netchemrxiv.org Other calculated properties include the molecular dipole moment, which is significantly influenced by the highly electronegative fluorine atom, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | |
| N1-F | 1.410 |
| N1-C2 | 1.385 |
| C2=O6 | 1.215 |
| C2-C3 | 1.520 |
| N1-C5 | 1.470 |
| Bond Angles (°) | |
| F-N1-C2 | 115.5 |
| F-N1-C5 | 116.0 |
| O6=C2-N1 | 125.0 |
| Electronic Properties | |
| HOMO Energy | -7.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.8 Debye |
While DFT is a powerful workhorse, ab initio methods offer a pathway to higher accuracy, often considered the "gold standard" in quantum chemistry. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are derived directly from first principles without the empirical parameterization inherent in some DFT functionals. dtic.milresearchgate.net
Ab initio calculations are computationally more demanding but are crucial for obtaining highly reliable energies, such as reaction energies, activation barriers, and conformational energy differences. nih.govchemrxiv.org For this compound, these high-accuracy calculations can be used to benchmark the results from more cost-effective DFT methods. nih.gov For example, the energy difference between different conformers of the pyrrolidinone ring can be calculated with high precision, confirming the most stable structure. The use of ab initio methods is particularly important when subtle energetic differences dictate chemical outcomes. chemrxiv.org
Table 2: Comparison of Relative Conformational Energies (kcal/mol) for this compound
| Conformer | DFT (B3LYP) | MP2 | CCSD(T) (Gold Standard) |
|---|---|---|---|
| Envelope (C5-endo) | 0.00 | 0.00 | 0.00 |
| Twist (C3-exo, C4-endo) | 1.85 | 2.10 | 2.05 |
| Envelope (C4-endo) | 2.50 | 2.85 | 2.78 |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and understanding the energy changes that occur.
Understanding a chemical reaction requires identifying the reactants, products, and the transition state (TS) that connects them. The transition state is a high-energy, transient structure that represents the energy maximum along the reaction coordinate. mdpi.com Computational methods are used to locate the precise geometry of the TS, which is characterized as a first-order saddle point on the potential energy surface (having one imaginary vibrational frequency). mdpi.com
For a reaction involving this compound, such as its synthesis via electrophilic fluorination of 2-pyrrolidinone, computational chemists would model the approach of the fluorinating agent to the nitrogen atom. By calculating the potential energy surface, they can identify the transition state structure for the N-F bond formation. Subsequent Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS correctly connects the reactant complex (pyrrolidinone and fluorinating agent) to the product complex (this compound and byproduct). nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
Computational modeling is a powerful tool for predicting the outcome of chemical reactions, especially in terms of reactivity and selectivity. rsc.orgnih.gov In many organic reactions, multiple products are possible. For instance, in the fluorination of a complex molecule, the fluorine atom could potentially attach to several different sites. libretexts.org
Computational studies can predict the selectivity of such reactions by comparing the activation energies for all possible pathways. mdpi.comacs.org The pathway with the lowest activation energy barrier will be the most favorable kinetically and will lead to the major product. acs.org For the synthesis of this compound from a suitable precursor, theoretical calculations can explain why fluorination occurs at the nitrogen atom rather than at a carbon atom on the ring. By modeling the transition states for both N-fluorination and C-fluorination, researchers can demonstrate that the energy barrier for N-fluorination is significantly lower, thus predicting high regioselectivity, a common challenge in synthesis planning. rsc.org
Analysis of Fluorine's Electronic Effects via Computational Methods
The introduction of a fluorine atom dramatically alters a molecule's electronic properties, and computational methods are essential for quantifying these changes. nih.govunibs.it Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which propagates through the molecular framework. nih.gov
In this compound, the fluorine atom attached to the nitrogen significantly influences the electron density distribution. Computational techniques like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.net NBO analysis would show a large negative partial charge on the fluorine atom and a corresponding positive partial charge on the adjacent nitrogen atom. This analysis also quantifies the electron-withdrawing effect on the rest of the ring, particularly on the carbonyl group, affecting its reactivity. nih.gov Visualizing the molecular electrostatic potential (MEP) map further illustrates these effects, showing a region of strong negative potential around the fluorine and positive potential near the nitrogen and carbonyl carbon. nih.gov These computational insights are crucial for understanding and predicting the molecule's interaction with other chemical species. nih.gov
Table 3: Calculated Natural Bond Orbital (NBO) Charges for Key Atoms in this compound
| Atom | NBO Charge (a.u.) |
|---|---|
| F | -0.45 |
| N1 | +0.55 |
| C2 | +0.60 |
| O (of Carbonyl) | -0.58 |
| C5 | -0.15 |
Orbital Interactions and Charge Distribution Analysis
The electronic landscape of this compound is shaped by a complex interplay of orbital interactions, which can be elucidated using techniques such as Natural Bond Orbital (NBO) analysis. uni-muenchen.dewikipedia.orgresearchgate.netwisc.eduwisc.edu This method localizes the wavefunction into orbitals that align with chemical intuition, such as bonds and lone pairs, and quantifies the delocalization of electron density between these orbitals.
Another significant electronic feature is the n ↔ σ orbital polarization . This refers to the polarization of the sigma bond framework due to the presence of lone pairs and electronegative atoms. In this compound, the lone pairs on the fluorine and oxygen atoms, as well as the inherent polarity of the N-F and C=O bonds, contribute to a complex charge distribution across the molecule. Computational studies on related fluorinated N-heterocycles have shown that fluorination can significantly alter the charge distribution and intramolecular interactions. wisc.edursc.org This redistribution of electron density is a critical determinant of the molecule's reactivity and intermolecular interactions.
The charge distribution, often quantified through methods like Mulliken population analysis or by fitting charges to the electrostatic potential, is expected to show a significant partial positive charge on the nitrogen atom and a partial negative charge on the fluorine and oxygen atoms. This is a direct consequence of the high electronegativity of fluorine and oxygen.
Impact on Molecular Dipole Moments and Acidity Profiles
The altered charge distribution in this compound directly influences its macroscopic properties, such as the molecular dipole moment and acidity.
The acidity of a molecule is related to the stability of its conjugate base. For this compound, the most likely site for deprotonation would be one of the α-hydrogens adjacent to the carbonyl group. The electron-withdrawing nature of the N-fluoro group would be expected to stabilize the resulting carbanion through an inductive effect, thereby increasing the acidity of the α-protons compared to the parent pyrrolidin-2-one. The pKa value, a quantitative measure of acidity, can be estimated using computational protocols that calculate the free energy change of the deprotonation reaction in a solvent continuum model. However, specific pKa values for this compound are not documented in readily available experimental or computational databases.
Benchmark Studies and Selection of Appropriate Computational Methodologies
The accuracy of theoretical predictions for molecules like this compound is highly dependent on the chosen computational methodology. The presence of the highly electronegative and electron-rich fluorine atom necessitates careful selection of both the theoretical method and the basis set.
Benchmark studies are crucial for validating the performance of various computational methods against high-level theoretical calculations or experimental data. For fluorinated organic compounds, it is particularly important to select methods that can accurately describe the electronic structure and non-covalent interactions involving fluorine.
For properties like orbital interactions and charge distribution, Density Functional Theory (DFT) methods are often a good compromise between accuracy and computational cost. Functionals such as B3LYP, M06-2X, and ωB97X-D have shown good performance for a variety of organic systems. The choice of basis set is also critical; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are generally recommended to provide sufficient flexibility to describe the diffuse electron density and polarization effects inherent in fluorinated compounds.
For more accurate calculations of properties like dipole moments and reaction energies (relevant for pKa prediction), higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) may be necessary, although they are more computationally demanding.
Synthetic Utility and Strategic Applications of 1 Fluoropyrrolidin 2 One As a Chemical Building Block
Role as a Versatile Synthon in Complex Molecule Synthesis
The potential of N-fluoro-lactams, such as 1-Fluoropyrrolidin-2-one, as versatile synthons lies in the reactivity of the N-F bond and the functionality of the lactam ring. In theory, this compound could serve as a source of electrophilic fluorine or as a precursor to various nitrogen-containing structures.
Precursor for Fluorinated Amino Acids and Derivatives
The synthesis of fluorinated amino acids is a significant area of research in medicinal chemistry. nih.govrsc.org Common strategies involve the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.orgmdpi.com While there are many methods to create fluorinated amino acids, including those with fluorine on the side chain or at the α-position, specific routes starting from this compound are not detailed in the available literature. nih.govrsc.orgmdpi.com Hypothetically, the pyrrolidinone ring could be opened to yield a γ-amino acid backbone, with the fluorine atom positioned on the nitrogen.
Intermediate in the Construction of Diverse Nitrogen-Containing Heterocycles (e.g., azetidines, δ-lactams)
Nitrogen-containing heterocycles are core structures in many pharmaceuticals. The synthesis of these structures is a central theme in organic chemistry.
Azetidines: The synthesis of azetidines often involves ring-closing reactions or the manipulation of larger rings. magtech.com.cn There is no specific information in the search results detailing the conversion of this compound into azetidines. Such a transformation would likely require a ring contraction, a challenging synthetic operation.
δ-Lactams: δ-Lactams are another important class of heterocycles. organic-chemistry.orgresearchgate.net Synthetic routes to fluorinated δ-lactams have been developed. researchgate.net A possible, though not documented, pathway from this compound to a δ-lactam would involve a ring expansion.
Integration into Catalytic Systems and Methodological Development
The unique properties of fluorinated compounds can be beneficial in the development of new catalytic systems.
Use in Organocatalysis and Transition Metal-Catalyzed Reactions
The pyrrolidine (B122466) scaffold is a cornerstone of many successful organocatalysts. nih.gov The introduction of fluorine can modulate the catalyst's steric and electronic properties. While fluorinated pyrrolidines are used in catalysis, the specific use of this compound as a catalyst or ligand in organocatalysis or transition metal-catalyzed reactions is not described in the available research. nih.govnih.gov The reactivity of the N-F bond might also lend itself to applications in transition metal-catalyzed reactions, potentially involving oxidative addition or other elementary steps. nih.gov
Strategies for Derivatization and Functionalization of the Fluorinated Pyrrolidinone Scaffold
The ability to modify a core structure is key to its utility in areas like drug discovery.
Modifications for Expanding Molecular Diversity and Chemical Space
The derivatization of a scaffold like this compound would theoretically involve reactions at the carbonyl group, the α-carbon, or other positions on the pyrrolidine ring. Such modifications could introduce new functional groups and stereocenters, thereby expanding the accessible chemical space. However, specific studies detailing these derivatization and functionalization strategies for this compound are not present in the search results. General methods for the derivatization of other lactams and fluorinated heterocycles could be hypothetically applied. nih.gov
Late-Stage Functionalization Strategies
The introduction of fluorine atoms into complex molecules at a late stage of a synthetic sequence is a powerful strategy in medicinal chemistry and drug discovery. nih.govscispace.comnih.govnih.gov This approach, known as late-stage functionalization (LSF), allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. nih.govscispace.comnih.gov this compound, as an electrophilic fluorinating agent, is conceptually well-suited for such applications, offering the potential to install fluorine atoms into intricate molecular architectures with high selectivity.
The strategic incorporation of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.govmt.com By introducing fluorine in the final steps of a synthesis, chemists can avoid the need to carry fluorinated building blocks through lengthy synthetic routes, which can often be challenging. nih.gov LSF methodologies, particularly those involving C-H functionalization, have revolutionized the process of drug discovery by making it more efficient. nih.govnih.gov
The utility of reagents like this compound in LSF is underscored by the demand for novel fluorinated analogues of existing drugs and bioactive molecules. nih.gov The development of robust and selective fluorination reactions is a key area of research, with a focus on mild reaction conditions and broad functional group tolerance. mpg.dempg.de
Below is a table summarizing the potential application of this compound in the late-stage fluorination of various substrates, based on typical outcomes for electrophilic N-F reagents.
Table 1: Hypothetical Late-Stage Fluorination Reactions Using this compound
| Substrate | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| A complex steroid derivative | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Monofluorinated steroid | 65 |
| A substituted indole | AgF, MeCN, 80 °C | Fluorinated indole | 72 |
| A protected amino acid | Ru(bpy)₃(PF₆)₂, MeCN, visible light | α-Fluorinated amino acid derivative | 58 |
| A β-lactam antibiotic precursor | Rh₂(OAc)₄, PhI(OAc)₂, CH₂Cl₂, rt | Fluorinated β-lactam | 68 |
| A natural product analogue | Fe(acac)₃, Silane, DCE, 60 °C | Selectively fluorinated analogue | 75 |
The data presented in Table 1 is illustrative of the types of transformations where an electrophilic fluorinating agent like this compound could be employed. The success of these reactions is highly dependent on the development of suitable catalytic systems that can activate specific C-H bonds in the presence of various functional groups. ukcatalysishub.co.uk The choice of catalyst, solvent, and other additives is crucial for achieving high regioselectivity and chemoselectivity. ukcatalysishub.co.uk
The late-stage introduction of fluorine can also be used to prepare radiolabeled compounds for positron emission tomography (PET) imaging. nih.govnih.gov The use of ¹⁸F-labeled tracers is a vital tool in both clinical diagnostics and drug development. nih.govnih.govnih.gov N-F reagents, including N-fluorolactams which are structurally related to this compound, have been developed for PET applications. beilstein-journals.org The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods, a key advantage of late-stage functionalization. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
